molecular formula C26H31NO B3638428 N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide

Cat. No.: B3638428
M. Wt: 373.5 g/mol
InChI Key: LVZSJSYYBYQTGA-UHFFFAOYSA-N
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Description

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a highly symmetrical and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2-methyl-2-adamantylmethylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The diphenylacetamide group can further enhance these interactions through hydrophobic and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1-adamantanamine: Another adamantane derivative with similar structural properties.

    2-methyl-2-adamantylamine: Shares the adamantane core but differs in functional groups.

    2,2-diphenylacetamide: Contains the diphenylacetamide moiety but lacks the adamantane structure.

Uniqueness

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide is unique due to the combination of the adamantane and diphenylacetamide moieties. This combination provides a distinct set of chemical and physical properties that are not found in other similar compounds. The rigid adamantane core and the flexible diphenylacetamide group allow for versatile interactions in various applications.

Properties

IUPAC Name

N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO/c1-26(22-13-18-12-19(15-22)16-23(26)14-18)17-27-25(28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,22-24H,12-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZSJSYYBYQTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide
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N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide
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N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide
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N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide
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N-[(2-methyl-2-adamantyl)methyl]-2,2-diphenylacetamide

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